Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
Description
This compound is a benzoate ester featuring a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 5-position of the benzene ring. Its molecular formula is C₁₅H₁₈BF₃O₅, with a molecular weight of 330.11 g/mol (from ). The pinacol boronate ester enhances stability compared to boronic acids, making it suitable for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O5/c1-13(2)14(3,4)24-16(23-13)11-7-6-9(22-15(17,18)19)8-10(11)12(20)21-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXOXQZCJJTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme and Mechanism
The iridium-catalyzed borylation of halogenated benzoate esters represents a robust method for introducing the boronic ester group. In this approach, methyl 2-bromo-5-(trifluoromethoxy)benzoate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst. The reaction proceeds via oxidative addition of the C–Br bond to the iridium center, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester.
Key reagents include:
-
Catalyst : [Ir(OMe)(COD)]₂ (0.3 mol%)
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Ligand : Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1.2 mol%)
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Solvent : Octane
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Temperature : 80°C
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Reaction Time : 16 hours
Under these conditions, the reaction achieves a 94% yield of the target compound. The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the aromatic ring, facilitating oxidative addition.
Optimization Insights
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Catalyst Loading : Reducing the iridium catalyst to <0.3 mol% decreases conversion rates due to insufficient active sites for the catalytic cycle.
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Solvent Effects : Non-polar solvents like octane favor the reaction by stabilizing the iridium intermediate, whereas polar aprotic solvents (e.g., DMF) lead to ligand decomposition.
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Substrate Scope : Electron-deficient aryl bromides react preferentially, while electron-rich substrates require higher temperatures (100–120°C).
Suzuki-Miyaura Cross-Coupling of Preformed Boronic Acids
Two-Step Synthesis via Boronic Acid Intermediate
An alternative route involves the synthesis of 2-(trifluoromethoxy)-5-(methoxycarbonyl)phenylboronic acid, followed by esterification with pinacol.
Step 1: Boronic Acid Formation
Methyl 2-bromo-5-(trifluoromethoxy)benzoate undergoes Miyaura borylation using Pd(dppf)Cl₂ as the catalyst and 1,4-dioxane as the solvent. The boronic acid intermediate is isolated via aqueous workup.
Step 2: Pinacol Esterification
The boronic acid reacts with pinacol (1,2-diol) in toluene under Dean-Stark conditions to remove water. Acid catalysis (e.g., p-toluenesulfonic acid) accelerates the reaction, yielding the target compound in 85–90% overall yield .
Advantages and Limitations
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Advantages : High purity due to intermediate isolation; compatible with acid-sensitive substrates.
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Limitations : Longer reaction times (24–48 hours) compared to iridium-catalyzed methods.
Direct Functionalization via Lithiation-Borylation
Directed Ortho-Metalation (DoM) Strategy
Directed lithiation enables regioselective borylation at the ortho position relative to the trifluoromethoxy group. Methyl 5-(trifluoromethoxy)benzoate is treated with LDA (lithium diisopropylamide) at –78°C, followed by quenching with triisopropyl borate. Subsequent pinacol esterification affords the product in 70–75% yield .
Critical Parameters
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Temperature Control : Lithiation requires strict maintenance of –78°C to prevent side reactions.
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Electrophile Choice : Triisopropyl borate outperforms other electrophiles (e.g., B(OMe)₃) due to reduced steric hindrance.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Iridium-catalyzed | [Ir(OMe)(COD)]₂ | 94% | 16 h | High efficiency, single step |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 85–90% | 24–48 h | Compatibility with sensitive groups |
| Lithiation-borylation | LDA | 70–75% | 12 h | Regioselectivity |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of probes and sensors for biological studies due to its unique chemical properties.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can be advantageous in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
a) Methyl 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
- Key Difference : Boronate ester at 3-position instead of 2-position.
- Impact : The meta-substitution alters steric and electronic environments. In Suzuki couplings, the position of the boronate affects regioselectivity and reaction efficiency. The 3-substituted isomer may exhibit lower reactivity due to increased steric hindrance near the ester group .
b) Methyl 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 478375-39-2)
- Key Difference : Methyl (-CH₃) replaces trifluoromethoxy (-OCF₃) at the 5-position.
- Impact: The methyl group is electron-donating, reducing ring deactivation compared to -OCF₃. However, the lack of -OCF₃ diminishes metabolic stability in bioactive applications .
c) Methyl 2,4-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1052647-30-9)
Functional Group Variations
a) Methyl 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
- Key Difference : Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃).
- Impact : -CF₃ is more electron-withdrawing than -OCF₃ due to direct attachment to the ring. This enhances the boronate’s electrophilicity but may reduce solubility in polar solvents. Such derivatives are common in agrochemicals for their stability .
b) 2-Methoxy-5-(trifluoromethyl)phenylboronic Acid
Heterocyclic Analogues
Methyl 6-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
- Key Difference : Pyridine ring replaces benzene, with a hydroxyl (-OH) at the 6-position.
- Impact : The nitrogen in pyridine alters electronic properties, increasing solubility in aqueous media. The hydroxyl group enables hydrogen bonding, which may enhance binding in pharmaceutical contexts but complicates synthetic steps requiring protection/deprotection .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Biological Activity
Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug discovery and development.
Chemical Structure and Properties
Chemical Formula: C14H18B F3O4
Molecular Weight: 320.10 g/mol
CAS Number: 269410-08-4
The compound features a benzoate structure with a trifluoromethoxy group and a boronate ester moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Boronate Ester Reactivity: The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications such as enzyme inhibition and drug delivery systems.
- Trifluoromethoxy Group: This group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing: The compound showed significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 10 | Growth inhibition |
| A549 | 12 | Growth inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
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In Vivo Efficacy in Tumor Models:
A recent study utilized xenograft models to assess the in vivo efficacy of this compound. Mice bearing human tumor xenografts were treated with the compound at varying doses. Results indicated a dose-dependent reduction in tumor volume compared to control groups.- Treatment Regimen: Mice were administered daily doses of 50 mg/kg for two weeks.
- Outcome: Tumor growth was reduced by approximately 40% compared to untreated controls.
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Mechanistic Studies:
Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in Annexin V-positive cells after treatment.
Q & A
What are the recommended synthetic routes for Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate?
Level: Basic
Answer:
The synthesis typically involves two key steps: (1) introduction of the trifluoromethoxy group via nucleophilic substitution or direct fluorination, and (2) installation of the tetramethyl-1,3,2-dioxaborolane moiety through esterification or transesterification. For example, the boronate ester group can be introduced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst under inert conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Critical parameters include reaction temperature (often 80–110°C for borylation) and stoichiometric control of reagents to minimize byproducts like deborylated intermediates .
How can researchers address contradictions between spectroscopic data and crystallographic results during characterization?
Level: Advanced
Answer:
Discrepancies between NMR/IR data and X-ray crystallography may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. For instance, the trifluoromethoxy group’s rotational freedom in solution (observed as splitting in NMR) might not be evident in static crystal structures . To resolve this:
- Perform variable-temperature NMR to assess conformational mobility.
- Use SHELXL refinement (with TWIN/BASF commands) to model disorder in crystallographic data .
- Cross-validate with computational methods (DFT) to compare energy-minimized structures with experimental data .
What spectroscopic techniques are critical for confirming the structure of this compound?
Level: Basic
Answer:
Key techniques include:
- and NMR : To verify aromatic substitution patterns and ester/boronate integration. The trifluoromethoxy group’s electron-withdrawing effect deshields adjacent protons .
- NMR : Confirms the presence and environment of the trifluoromethoxy group (typically δ = -55 to -60 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+Na] at m/z 330.1250 for CHBFO) .
- IR Spectroscopy : Identifies ester carbonyl (C=O stretch ~1720 cm) and boronate B-O vibrations (~1350 cm) .
What factors influence the efficiency of Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Level: Advanced
Answer:
Key factors include:
- Catalyst System : Pd(PPh) or Pd(dppf)Cl are common, but ligand choice (e.g., SPhos) can enhance reactivity with electron-deficient aryl halides .
- Base Selection : KCO or CsCO in THF/HO mixtures facilitate transmetallation. Excess base may hydrolyze the boronate ester .
- Steric Effects : The ortho-substituted trifluoromethoxy group may slow coupling; elevated temperatures (80–100°C) or microwave assistance can mitigate this .
- Byproduct Analysis : Monitor for protodeboronation (common in polar solvents) via LC-MS .
What are the key considerations for handling and storing this compound to ensure stability?
Level: Basic
Answer:
- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Store under inert gas (Ar/N) in sealed containers with desiccants .
- Temperature : Long-term storage at 0–6°C prevents thermal degradation .
- Light Exposure : Protect from UV light to avoid radical decomposition pathways .
- Handling : Use gloveboxes for weighing; avoid contact with protic solvents (e.g., MeOH) during synthesis .
How can computational methods like DFT predict the reactivity or electronic properties of this compound?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations can:
- Map Frontier Orbitals : Predict regioselectivity in cross-coupling by analyzing HOMO/LUMO interactions at the boronate site .
- Assess Substituent Effects : Calculate Hammett σ values for the trifluoromethoxy group to quantify its electron-withdrawing impact on reaction rates .
- Model Transition States : Identify steric clashes during Suzuki coupling (e.g., between Pd catalysts and the methyl ester group) .
- Simulate Spectra : Compare computed NMR shifts with experimental data to validate conformational models .
What strategies optimize the crystallization of this compound for X-ray analysis?
Level: Advanced
Answer:
- Solvent Selection : Slow evaporation from dichloromethane/hexane mixtures yields high-quality crystals .
- Temperature Gradients : Gradual cooling (e.g., 25°C → 4°C over 48 hrs) reduces disorder .
- Additives : Trace ethyl acetate can disrupt π-π stacking, improving crystal morphology .
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance resolution .
How do researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?
Level: Advanced
Answer:
- HPLC vs. EA : Discrepancies may arise from volatile impurities (e.g., residual solvents) undetected by EA. Combine both methods:
- Use HPLC (C18 column, acetonitrile/water gradient) to quantify organic impurities.
- Cross-check EA results (C/H/N %) against theoretical values; deviations >0.3% indicate persistent contaminants .
- Advanced Techniques : Employ NMR to detect boronate hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
